molecular formula C12H7FN2OS2 B2898282 N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide CAS No. 851080-07-4

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Cat. No. B2898282
CAS RN: 851080-07-4
M. Wt: 278.32
InChI Key: MASADMYAERVUKE-UHFFFAOYSA-N
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Description

“N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine” is a compound with the CAS Number: 1351623-35-2 . It has a molecular weight of 240.26 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine” is 1S/C10H9FN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

“N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine” is a solid . Its molecular formula is C10H9FN2O2S and it has a molecular weight of 240.26 .

Scientific Research Applications

Fluorogenic Chemodosimeter for Hg2+

A study by Song et al. (2006) developed a new thioamide derivative of 8-hydroxyquinoline-benzothiazole, which exhibited highly Hg2+-selective fluorescence-enhancing properties in aqueous acetonitrile solution. This selectivity and sensitivity toward Hg2+ ions were attributed to the ion-induced transformation from a weakly fluorescent thioamide derivative into a highly fluorescent amide analogue, highlighting its potential as a fluorogenic chemodosimeter for mercury detection (Song et al., 2006).

Antimicrobial Screening

Jagtap et al. (2010) synthesized novel compounds comprising fluorobenzothiazole and sulphonamide moieties for antimicrobial screening. These compounds showed promise due to the wide range of biodynamic properties exhibited by benzothiazoles and sulphonamides, suggesting potential therapeutic applications (Jagtap et al., 2010).

Fluorescent Sensors for Metal Ions

A study by Suman et al. (2019) focused on benzimidazole/benzothiazole-based azomethines as fluorescent sensors for Al3+ and Zn2+. These molecules demonstrated good sensitivity and selectivity for detecting these metal ions, indicating their utility in environmental and biological applications (Suman et al., 2019).

Antiproliferative and DNA Binding Properties

Cindrić et al. (2017) designed and synthesized novel 2-imidazolinyl substituted benzo[b]thieno-2-carboxamides bearing benzimidazole or benzothiazole subunits. These compounds exhibited moderate antiproliferative activities against human cancer cell lines and showed selective activity against HeLa cells. Additionally, detailed DNA binding studies confirmed strong DNA groove binding for certain derivatives, providing insights into their mechanism of action (Cindrić et al., 2017).

Kinase Inhibition and Anti-Proliferative Activity

Gaikwad et al. (2019) synthesized N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides and screened them for anticancer activity. These compounds demonstrated anti-proliferation effects against cancer cell lines, indicating their potential in cancer therapy (Gaikwad et al., 2019).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASADMYAERVUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
Reactant of Route 3
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

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